3,4,5-TRIMETHOXY-N~1~-(2-PHENOXYPHENYL)BENZAMIDE
Overview
Description
3,4,5-Trimethoxy-N~1~-(2-phenoxyphenyl)benzamide is a synthetic organic compound with the molecular formula C22H21NO5 It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a phenoxyphenyl substituent
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N~1~-(2-phenoxyphenyl)benzamide typically involves the following steps:
Preparation of 3,4,5-Trimethoxybenzoyl Chloride: This intermediate is synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of the Benzamide: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 2-phenoxyaniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N~1~-(2-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the amide group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3,4,5-Trimethoxy-N~1~-(2-phenoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Comparison with Similar Compounds
3,4,5-Trimethoxy-N~1~-(2-phenoxyphenyl)benzamide can be compared with other similar compounds:
3,4,5-Trimethoxy-N~1~-(4-phenoxyphenyl)benzamide: Similar structure but with a different position of the phenoxy group.
3,4,5-Trimethoxy-N~1~-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a phenoxy group.
3,4,5-Trimethoxy-N~1~-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Contains an oxopyrrolidinyl group instead of a phenoxy group.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(2-phenoxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-25-19-13-15(14-20(26-2)21(19)27-3)22(24)23-17-11-7-8-12-18(17)28-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAMWPSJJTVMFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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